Nicardipine

Description

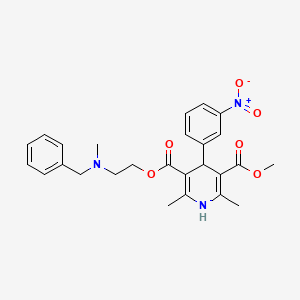

Structure

3D Structure

Properties

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBHBTPTTSWHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023363 | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.47e-03 g/L | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55985-32-5 | |

| Record name | Nicardipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55985-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138 °C, 136 - 138 °C | |

| Record name | Nicardipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicardipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unlocking the Gates: A Technical Guide to Nicardipine's Interaction with L-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of nicardipine, a dihydropyridine calcium channel blocker, on L-type voltage-gated calcium channels (LTCCs). Moving beyond a surface-level description, we will dissect the biophysical and pharmacological principles that govern this critical drug-target interaction, offering insights valuable for ion channel research and cardiovascular drug development.

The L-Type Calcium Channel: A Vital Gatekeeper of Cellular Function

Voltage-gated calcium channels are essential transmembrane proteins that regulate calcium influx in response to changes in membrane potential. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is a high-voltage activated channel critical for excitation-contraction coupling in smooth and cardiac muscle cells. Structurally, the LTCC is a multi-subunit complex, with the α1 subunit forming the central pore and containing the voltage sensor and the binding sites for calcium channel blockers. The influx of calcium through these channels triggers a cascade of intracellular events, leading to muscle contraction. Overactivity of LTCCs can result in excessive vasoconstriction and increased peripheral resistance, contributing to hypertension.

Nicardipine: A Dihydropyridine with High Vascular Selectivity

Nicardipine is a second-generation dihydropyridine calcium channel blocker that exhibits a potent and selective inhibitory effect on LTCCs. A key characteristic of nicardipine is its pronounced selectivity for vascular smooth muscle over cardiac muscle. This selectivity minimizes the negative inotropic effects (reduced force of heart muscle contraction) that can be associated with less selective calcium channel blockers. This property makes nicardipine a valuable therapeutic agent for the management of hypertension and angina.

The Core Mechanism: A State-Dependent Blockade

The inhibitory action of nicardipine on LTCCs is not a simple "plug-in-the-hole" mechanism. Instead, it is a sophisticated, state-dependent interaction, meaning nicardipine's binding affinity for the channel is dramatically influenced by the channel's conformational state: resting, open, or inactivated.

Preferential Binding to Inactivated Channels

Research has unequivocally demonstrated that dihydropyridines, including nicardipine, bind with significantly higher affinity to the inactivated state of the LTCC compared to the resting (closed) state. This voltage-dependent block is more pronounced at more depolarized membrane potentials, which favor the inactivated state. This preferential binding to the inactivated state is a cornerstone of nicardipine's mechanism of action and explains its use-dependent properties, where the block becomes more pronounced with increased frequency of channel activation.

The Dihydropyridine Binding Site

The binding site for dihydropyridines is located on the α1 subunit of the LTCC. While the exact three-dimensional structure is complex, studies have identified key amino acid residues within the transmembrane segments of the α1 subunit that are

Nicardipine hydrochloride synthesis and chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Nicardipine Hydrochloride

Introduction: A Profile of a Potent Vasodilator

Nicardipine hydrochloride is a second-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory activity, which is more selective for vascular smooth muscle than for cardiac muscle.[3][4] This selectivity allows it to effectively reduce systemic vascular resistance and lower blood pressure with minimal impact on cardiac contractility.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic pathways to nicardipine hydrochloride and elucidating its core chemical and pharmacological properties.

Part 1: Synthesis of Nicardipine Hydrochloride

The most prevalent and industrially scalable method for synthesizing the nicardipine core structure is a variation of the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of three key components to form the central dihydropyridine ring.

Core Synthetic Strategy: The Hantzsch Reaction

The synthesis of nicardipine, an unsymmetrical dihydropyridine, requires the condensation of an aldehyde (3-nitrobenzaldehyde), an amino-crotonate (acting as the enamine component), and a β-ketoester. The strategic selection of two different ester-containing reactants is crucial for assembling the final asymmetric molecule.

Key Starting Materials:

-

3-Nitrobenzaldehyde: Provides the C4-substituent on the dihydropyridine ring.

-

Methyl 3-aminocrotonate: Serves as one of the C2-C3 components and the nitrogen atom for the heterocycle.

-

2-(N-benzyl-N-methylamino)ethyl acetoacetate: Forms the other C5-C6 component and incorporates the side chain responsible for some of nicardipine's unique properties.

Detailed Experimental Protocol

The following protocol describes a representative synthesis adapted from established methodologies.[7][8][9]

Step 1: Hantzsch Dihydropyridine Condensation

-

To a suitable reaction vessel, charge the solvent (e.g., acetone, chloroform, or isopropanol).[7][8]

-

Add equimolar amounts of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and methyl 3-methyl-4-(3'-nitrophenyl)-3-butenoate.[7][8]

-

Initiate stirring and heat the reaction mixture to a temperature between 50-70°C.

-

Causality: This thermal energy is required to overcome the activation barrier for the multi-component condensation and cyclization reactions that form the dihydropyridine ring. The choice of temperature can influence reaction time and yield.[7]

-

-

Maintain the reaction at this temperature for 2 to 8 hours, monitoring for completion using a suitable chromatographic technique (e.g., HPLC or TLC).

-

Upon completion, the crude nicardipine base is present in the reaction mixture.

Step 2: Salt Formation and Isolation

-

After the initial reaction, decolorize the solution by adding activated carbon and filtering.[7][8]

-

Cool the filtrate to approximately 30-35°C.

-

Causality: Lowering the temperature is critical for controlling the crystallization process and preventing the formation of unwanted impurities. This specific temperature range is optimal for forming the desired α-crystal form of nicardipine hydrochloride.[8]

-

-

Slowly add a stoichiometric amount of hydrochloric acid while stirring.

-

Continue stirring at this temperature for several hours (e.g., 12 hours) to allow for complete crystallization of the hydrochloride salt.[7]

-

Isolate the precipitated solid by centrifugation or filtration.

-

Dry the resulting product under vacuum to yield nicardipine hydrochloride as a yellow-green crystalline powder.[7][8]

Part 2: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of nicardipine hydrochloride is essential for its formulation, administration, and biological activity.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride | [3] |

| Molecular Formula | C₂₆H₂₉N₃O₆ · HCl | [10] |

| Molecular Weight | 515.99 g/mol | [3] |

| Appearance | Greenish-yellow or pale yellow, odorless, crystalline powder | [3][11] |

| Melting Point | Approx. 165-170°C; other sources report ranges up to 184°C depending on crystalline form | [3][7][11] |

| Solubility | Freely soluble in chloroform, methanol, glacial acetic acid; sparingly soluble in ethanol; slightly soluble in water. | [3][6] |

| pKa | 8.1, 16.97 | [12] |

Spectroscopic Properties

The structure of nicardipine hydrochloride is confirmed through various spectroscopic methods.

-

UV-Vis Spectroscopy: In solution, it exhibits characteristic absorption maxima (λmax) between 235-239 nm and 351-355 nm.[13][14] These absorptions are attributed to π-π* electronic transitions within the dihydropyridine and nitrophenyl chromophores.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks confirming its functional groups, including vibrations for the N-H group of the dihydropyridine ring, C=O stretching from the two ester groups, and bands corresponding to the aromatic C-NO₂ group.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed structural confirmation, showing characteristic signals for the methyl groups on the dihydropyridine ring, the protons of the aromatic rings, and the unique side chain.[15][16]

Stability and Storage

Nicardipine hydrochloride exhibits specific stability characteristics that are critical for its formulation and clinical use.

-

Solution Stability: It is stable in various intravenous solutions, such as 5% dextrose and 0.9% sodium chloride, when stored in glass containers for up to seven days.[19][20] However, concentrations can decline in PVC containers due to adsorption.[19][21]

-

Incompatibilities: The drug is not stable in 5% sodium bicarbonate injection, where it shows immediate precipitation.[19][22] It also demonstrates rapid loss in lactated Ringer's injection.[19][22]

-

Light Sensitivity: The compound is gradually affected by light.[13]

-

Storage Conditions: It should be stored in tight, light-resistant containers at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from freezing and excessive heat.[13][22]

Part 3: Mechanism of Action

Nicardipine hydrochloride functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[3][4]

-

Target: It primarily targets L-type voltage-gated calcium channels.[6]

-

Action: By blocking these channels, it prevents the entry of extracellular calcium ions, which is a critical step for muscle contraction.[5]

-

Physiological Effect: The inhibition of calcium influx leads to the relaxation of vascular smooth muscle (vasodilation).[23] This effect is more pronounced in arterial blood vessels than in veins.[1] The result is a significant decrease in systemic vascular resistance (afterload), which in turn lowers blood pressure.[3] Its selectivity for vascular smooth muscle over cardiac muscle means it has minimal effect on heart contractility at therapeutic doses.[4][5]

// Nodes Nicardipine [label="Nicardipine HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTypeChannel [label="L-Type Calcium Channel\n(Vascular Smooth Muscle)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CaInflux [label="Calcium Ion (Ca²⁺)\nInflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation\n(Muscle Relaxation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Decreased Systemic\nVascular Resistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP [label="Lowered Blood Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Nicardipine -> LTypeChannel [label="Blocks", color="#EA4335"]; LTypeChannel -> CaInflux [style=invis]; CaInflux -> Contraction [label="Triggers"]; Contraction -> Vasodilation [style=invis]; // for layout Vasodilation -> Resistance; Resistance -> BP;

// Inhibition edge edge [color="#EA4335", style=dashed, arrowhead=tee]; LTypeChannel -> CaInflux [label="Inhibits"]; CaInflux -> Contraction [style=invis]; // for layout Contraction -> Vasodilation [label="Prevents"]; } dot Caption: Mechanism of action of Nicardipine Hydrochloride.

References

-

Nicardipine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

Nicardipine. (n.d.). Wikipedia. Retrieved from [Link]

-

Nicardipine | C26H29N3O6. (n.d.). PubChem. Retrieved from [Link]

-

Stability of nicardipine hydrochloride in intravenous solutions. (1996). PubMed. Retrieved from [Link]

-

What is the mechanism of Nicardipine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]

-

NICARDIPINE HYDROCHLORIDE injection, for intravenous use. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Detailed investigation of the spectroscopic features of nicardipine hydrochloride using experimental and quantum chemical methods. (2023). ResearchGate. Retrieved from [Link]

-

Stability of nicardipine hydrochloride in intravenous solutions. (1996). Oxford Academic. Retrieved from [Link]

-

Nicardipine Hydrochloride | C26H30ClN3O6. (n.d.). PubChem. Retrieved from [Link]

-

A systematic review of nicardipine hydrochloride. (n.d.). Ukaaz Publications. Retrieved from [Link]

-

Nicardipine Hydrochloride. (n.d.). Retrieved from [Link]

-

Preparation method for synthesizing nicardipine hydrochloride. (2015). Eureka | Patsnap. Retrieved from [Link]

-

Dilution Cardene® - Nicardipine. (2017). GlobalRPH. Retrieved from [Link]

- CN105061297A - Preparation method for synthesizing nicardipine hydrochloride. (n.d.). Google Patents.

-

Nicardipine hydrochloride, (S)- | C26H30ClN3O6. (n.d.). PubChem. Retrieved from [Link]

-

Stability of nicardipine hydrochloride in... (1996). American Journal of Health-System Pharmacy - Ovid. Retrieved from [Link]

-

(PDF) Detailed Investigation of the Spectroscopic Features of Nicardipine Hydrochloride Using Experimental and Quantum Chemical Methods. (2023). ResearchGate. Retrieved from [Link]

-

Official Monographs for Part I / Nicardipine Hydrochloride. (n.d.). Retrieved from [Link]

- IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound. (n.d.). Google Patents.

-

Nicardipine Hydrochloride. (n.d.). Retrieved from [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2008/012.5595 A1. (2006). Googleapis.com. Retrieved from [Link]

-

Stability of nicardipine hydrochloride in intravenous solutions. (1996). Semantic Scholar. Retrieved from [Link]

-

Nicardipine Hydrochloride Granules Used for Antihypertensive Activity. (n.d.). Retrieved from [Link]

-

A: FTIR spectrum of Nicardipine Hydrochloride Alone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Nicardipine - Wikipedia [en.wikipedia.org]

- 2. Nicardipine | C26H29N3O6 | CID 4474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Preparation method for synthesizing nicardipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]

- 9. IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound - Google Patents [patents.google.com]

- 10. Nicardipine Hydrochloride | C26H30ClN3O6 | CID 41114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Stability of nicardipine hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ovid.com [ovid.com]

- 22. globalrph.com [globalrph.com]

- 23. ijsrtjournal.com [ijsrtjournal.com]

The Pharmacokinetics of Nicardipine in Preclinical Animal Models: An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic profile of nicardipine, a dihydropyridine calcium channel blocker, in commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of nicardipine in species such as rats, dogs, and monkeys. By synthesizing data from numerous studies, this guide offers field-proven insights into experimental design, data interpretation, and the translation of preclinical findings to clinical scenarios. We will explore the causal relationships behind experimental choices, present detailed methodologies for key in vivo and in vitro assays, and summarize quantitative data in accessible formats to facilitate cross-species comparisons.

Introduction: The Significance of Preclinical Pharmacokinetic Profiling for Nicardipine

Nicardipine is a potent vasodilator used in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern the onset, intensity, and duration of its pharmacological effect. Preclinical animal models are indispensable tools in drug development, providing the foundational knowledge of a drug's behavior in a biological system before human trials. Understanding the pharmacokinetics of nicardipine in these models is crucial for several reasons:

-

Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate dose levels and dosing intervals for first-in-human studies.

-

Interspecies Scaling: By comparing pharmacokinetic parameters across different species, researchers can employ allometric scaling techniques to predict human pharmacokinetics.

-

Metabolic Pathway Identification: Animal models help to identify the major metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) system, which is critical for predicting potential drug-drug interactions.[2][3]

-

Understanding Dispositional Properties: These studies elucidate the mechanisms of absorption, the extent of tissue distribution, and the routes of elimination from the body.

This guide will navigate the complexities of nicardipine's pharmacokinetics in preclinical species, offering a robust framework for designing and interpreting such studies.

Comparative Pharmacokinetics of Nicardipine Across Preclinical Species

The pharmacokinetic profile of nicardipine exhibits notable variations across different animal species. These differences are primarily attributed to species-specific variations in drug-metabolizing enzymes and physiological parameters.

Absorption

Following oral administration, nicardipine is rapidly and well-absorbed from the gastrointestinal tract in preclinical models.[4][5] However, it is subject to extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[4] This first-pass effect can be partially saturated at higher doses, resulting in a non-linear increase in systemic exposure.

Distribution

Nicardipine is widely distributed throughout the body, a characteristic reflected by its large volume of distribution in rats and dogs.[4] It exhibits high binding to plasma proteins, with over 90% of the drug being reversibly bound in rats, dogs, and monkeys.[2] In rats and humans, the extent of this binding can decrease with increasing drug concentrations.[2]

Metabolism

The liver is the primary site of nicardipine metabolism, which is mediated predominantly by the cytochrome P450 enzyme system.[2] In vitro studies using human liver microsomes have identified CYP3A4, CYP2D6, and CYP2C8 as the major isoforms responsible for its metabolism.[3] While nicardipine is a substrate for these enzymes, it also acts as a potent inhibitor of CYP3A4 and CYP2D6.[3]

Species differences in metabolic rates are significant, with the disappearance of nicardipine from plasma being fastest in rats, followed by dogs and monkeys.[4][6] This correlates with in vitro findings showing higher rates of liver metabolism in rats compared to dogs and monkeys.[2] The primary metabolic pathways involve:

-

Oxidation of the dihydropyridine ring to its pyridine analog.

-

Debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain.

-

Hydrolysis of the ester side-chain to a carboxylic acid.

The relative abundance of these metabolites can differ between species. For instance, the debenzylated metabolite is most abundant in the urine of dogs and humans, while the carboxylic acid derivative, along with the oxidized pyridine form, is more prominent in rats and monkeys.[2]

Excretion

Nicardipine is eliminated from the body primarily as metabolites, with excretion occurring through both urine and feces.[7] Following intravenous administration of radiolabeled nicardipine, approximately 49% of the radioactivity is recovered in the urine and 43% in the feces within 96 hours.[8][9] Unchanged nicardipine is not detected in the urine.[8]

Quantitative Pharmacokinetic Parameters of Nicardipine in Preclinical Models

The following table summarizes key pharmacokinetic parameters of nicardipine in rats, dogs, and monkeys following intravenous and oral administration. It is important to note that these values are compiled from various studies and experimental conditions may differ.

| Parameter | Rat | Dog | Monkey |

| Route of Administration | IV | Oral | IV |

| Dose | 0.4 mg/kg | 12 mg/kg | 0.4 mg/kg |

| Cmax (ng/mL) | - | 1429.58 ± 107.40 | - |

| Tmax (h) | - | 0.75 | - |

| AUC (ng·h/mL) | - | 3042.05 ± 333.35 | - |

| t½ (h) | - | 3.49 ± 0.016 | ~1.08 (at 0.4 mg/kg) |

| CL (mL/min/kg) | 197 | - | 37 |

| Vd (L/kg) | - | - | Increased with higher doses |

| Bioavailability (%) | - | Low | - |

Data compiled from multiple sources.[2][10] Cmax, Tmax, AUC, and t½ for oral administration in rats are from a study using a specific S-SMEDDS formulation.[10] Clearance (CL) and Volume of Distribution (Vd) data are primarily from intravenous studies.[2] Bioavailability is generally low due to a significant first-pass effect.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To ensure data integrity and reproducibility, preclinical pharmacokinetic studies must be conducted with meticulous attention to detail. The following sections provide standardized, step-by-step methodologies for in vivo and in vitro assessments of nicardipine pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of nicardipine in rats following oral and intravenous administration.

4.1.1. Animal Models and Housing

-

Species: Sprague-Dawley or Wistar rats are commonly used.[6]

-

Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light-dark cycle.[6]

-

Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to oral drug administration.[6]

4.1.2. Drug Formulation and Administration

-

Intravenous (IV) Formulation: Dissolve nicardipine hydrochloride in a sterile vehicle such as saline or a solution containing a solubilizing agent if necessary.

-

Oral (PO) Formulation: For oral gavage, suspend or dissolve nicardipine hydrochloride in a suitable vehicle like water, saline, or a methylcellulose solution.[6]

-

IV Administration: Administer the drug solution via a tail vein or a cannulated jugular vein.

-

PO Administration: Administer the drug suspension or solution directly into the stomach using an oral gavage needle.

4.1.3. Blood Sampling

-

Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Sites: Common sampling sites include the tail vein, saphenous vein, or via a jugular vein cannula.[6]

-

Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

4.1.4. Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods for quantifying nicardipine in plasma.

-

Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and potential interferences before analysis.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.1.5. Pharmacokinetic Analysis

-

Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC, t½, CL, and Vd.[6]

Diagram: Generalized Workflow for a Preclinical Pharmacokinetic Study

Caption: Major metabolic pathways of nicardipine in preclinical species.

Interpretation and Translational Relevance

The interpretation of preclinical pharmacokinetic data for nicardipine requires a nuanced understanding of interspecies differences and their implications for human pharmacokinetics. The faster clearance of nicardipine in rats compared to dogs, monkeys, and humans highlights the importance of selecting appropriate animal models for pharmacokinetic studies. [4][6]While rats are a common choice for initial screening, dogs and monkeys often provide a more predictive model for human pharmacokinetics due to their closer physiological and metabolic resemblance.

The non-linear pharmacokinetics observed at higher doses in some species, attributed to the saturation of first-pass metabolism, is a critical consideration for dose escalation studies in humans. [4]Furthermore, the potent inhibitory effect of nicardipine on key CYP450 enzymes underscores the need for careful evaluation of potential drug-drug interactions in clinical trials. [3]

Conclusion

The preclinical pharmacokinetic evaluation of nicardipine in animal models provides a vital foundation for its successful clinical development. This guide has synthesized key findings on the absorption, distribution, metabolism, and excretion of nicardipine in rats, dogs, and monkeys. By providing detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to design robust studies, interpret their findings with confidence, and ultimately, facilitate the translation of preclinical knowledge into safe and effective therapeutic strategies for patients. The principles and methodologies outlined herein serve as a self-validating system, promoting scientific integrity and accelerating the journey from laboratory to clinic.

References

-

Higuchi, S., & Shiobara, Y. (1980). Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro. Xenobiotica, 10(12), 889-896. [Link]

-

Higuchi, S., & Shiobara, Y. (1980). Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species. Xenobiotica, 10(6), 447-454. [Link]

-

Choi, J. S., & Choi, B. C. (2010). Effects of morin on the pharmacokinetics of nicardipine after oral and intravenous administration of nicardipine in rats. Food and Chemical Toxicology, 48(10), 2992-2996. [Link]

-

Choi, J. S., & Kim, K. C. (2009). Effect of resveratrol on the pharmacokinetics of oral and intravenous nicardipine in rats: possible role of P-glycoprotein inhibition by resveratrol. Pharmazie, 64(11), 738-742. [Link]

-

Higuchi, S., & Shiobara, Y. (1980). Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species. Xenobiotica, 10(6), 447-454. [Link]

-

Seki, T., & Sado, T. (1980). Pharmacokinetic studies on nicardipine hydrochloride, a new vasodilator, after repeated administration to rats, dogs and humans. Xenobiotica, 10(12), 897-903. [Link]

-

Scherling, D., Karl, W., Ahr, H. J., Kern, A., & Siefert, H. M. (1992). Biotransformation of nimodipine in rat, dog, and monkey. Arzneimittel-Forschung, 42(10), 1222-1230. [Link]

-

Higuchi, S., Sasaki, H., & Sado, T. (1977). Absorption, excretion and metabolism of a new dihydropyridine diester cerebral vasodilator in rats and dogs. Xenobiotica, 7(8), 469-479. [Link]

-

Graham, D. J. M., & Dow, R. J. (1986). A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. British Journal of Clinical Pharmacology, 20 Suppl 1(Suppl 1), 23S-28S. [Link]

-

Cardinal Health. (2018). Nicardipine Hydrochloride Injection Prescribing Information. [Link]

-

U.S. Food and Drug Administration. (2013). Nicardipine Hydrochloride Injection Label. [Link]

-

Terashita, S., Kawamura, M., Toki, Y., & Nishikawa, K. (1990). Metabolism of nilvadipine, a new dihydropyridine calcium antagonist, in rats and dogs. Xenobiotica, 20(2), 169-180. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Drug Metabolism and Disposition, 29(7), 855-861. [Link]

-

Takenaka, T., Asano, M., Shiono, K., Shibasaki, M., & Inagaki, O. (1985). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology, 20 Suppl 1(Suppl 1), 7S-22S. [Link]

-

U.S. Food and Drug Administration. (2011). NDA 22-276 Pharmacology Review. [Link]

-

Nakamura, Y., Nakajima, M., Ohkubo, T., & Yokoi, T. (2005). Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes. Xenobiotica, 35(1), 1-13. [Link]

-

Dumpala, R. L., Khodakiya, A., Oza, N. A., Shah, N. J., Mandal, S. D., Prasuna, M. L., & Parmar, R. K. (2022). Bioavailability Study of Developed S-SMEDDS Formulation for Nicardipine Hydrochloride in Rats. Research Journal of Pharmacy and Technology, 15(6), 2525-2530. [Link]

-

Knights, K. M., Stresser, D. M., Miners, J. O., & Crespi, C. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

-

Dow, R. J., & Graham, D. J. (1986). A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. British journal of clinical pharmacology, 20 Suppl 1, 23S–28S. [Link]

-

de Oliveira, A. M., Dorta, D. J., & Ribeiro, L. R. (2018). In vitro metabolism of copalic and kaurenoic acids in rat and human liver microsomes. Química Nova, 41(6), 700-706. [Link]

-

Whiting, R. L., & Baskin, S. I. (1987). Animal pharmacology of nicardipine and its clinical relevance. The American journal of cardiology, 59(17), 3J–8J. [Link]

Sources

- 1. Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vascular Selectivity of Nicardipine

A Senior Application Scientist's Synthesis of Mechanism, Measurement, and Clinical Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a second-generation dihydropyridine calcium channel blocker, is distinguished by its pronounced selectivity for vascular smooth muscle over cardiac muscle.[1][2] This property minimizes cardiac side effects, such as negative inotropy and dromotropy, which can be limiting factors for other calcium channel blockers.[2][3] This guide provides an in-depth exploration of the molecular and physiological underpinnings of nicardipine's vascular selectivity, offers detailed protocols for its experimental validation, and discusses the clinical implications of this targeted mode of action. By synthesizing mechanistic insights with practical methodologies, this document serves as a comprehensive resource for researchers and drug development professionals in the cardiovascular field.

Introduction: The Clinical Imperative for Vascular Selectivity

Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina pectoris.[3][4] Their therapeutic effect stems from the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which curtails the influx of calcium ions into smooth and cardiac muscle cells, leading to vasodilation and reduced cardiac workload.[5][6][7] However, the clinical utility of first-generation CCBs can be hampered by their concurrent effects on cardiac tissue, potentially leading to decreased myocardial contractility and conduction disturbances.[3] Nicardipine emerged as a significant advancement due to its greater affinity for vascular smooth muscle, offering potent vasodilation with minimal cardiodepressant effects.[1][2][3] This guide dissects the multifaceted basis for this selectivity, providing a robust framework for its investigation and application.

Molecular Mechanisms of Nicardipine's Vascular Selectivity

The preferential action of nicardipine on vascular smooth muscle is not happenstance but rather the result of a confluence of molecular and physiological factors. These include the specific splice variants of the L-type calcium channel expressed in different tissues, the voltage-dependent nature of nicardipine's binding, and its interaction with different states of the channel.

The Role of L-type Calcium Channel (Ca_v1.2) Splice Variants

The gene CACNA1C, which encodes the α1 subunit of the Ca_v1.2 channel, undergoes alternative splicing, leading to the expression of distinct isoforms in different tissues.[8] Notably, the cardiac (Ca_v1.2a) and vascular (Ca_v1.2b) splice variants exhibit subtle but significant structural differences that influence their affinity for dihydropyridines. While some studies on other dihydropyridines like lercanidipine have shown that these splice variants can contribute to vascular selectivity, the co-expression of other channel subunits can also play a role in the differential sensitivity to nicardipine.[8]

Voltage-Dependence of Nicardipine Binding

A key determinant of nicardipine's vascular selectivity is its voltage-dependent binding.[9] Vascular smooth muscle cells have a more depolarized resting membrane potential compared to cardiac myocytes. Dihydropyridines, including nicardipine, exhibit a higher affinity for L-type calcium channels in their inactivated state, which is favored at more depolarized potentials.[9][10][11] Consequently, nicardipine binds more avidly to the calcium channels in the partially depolarized vascular smooth muscle, leading to a more potent blockade.[9]

State-Dependent Blockade

Nicardipine demonstrates a strong interaction with the inactivated state of the Ca_v1.2 channel.[1][12] The frequency-dependent block observed with nicardipine is a result of this interaction.[1][12] In tissues that experience sustained depolarization, such as vascular smooth muscle in hypertensive states, a larger proportion of calcium channels reside in the inactivated state, making them more susceptible to blockade by nicardipine.[11] This state-dependent inhibition contributes significantly to its vascular-selective effects.

Quantifying Vascular Selectivity: Comparative Potency

The vascular selectivity of nicardipine can be quantified by comparing its inhibitory potency (IC50 or pIC50 values) on vascular smooth muscle and cardiac muscle preparations.

| Preparation | Nicardipine pIC50 (-log IC50 M) | Reference |

| Vascular Smooth Muscle | 8.20 | [5] |

| Cardiac Muscle | 7.15 | [5] |

As the data indicates, nicardipine is significantly more potent in inhibiting responses in vascular smooth muscle compared to cardiac muscle.[5]

Experimental Protocols for Assessing Vascular Selectivity

To empirically validate the vascular selectivity of nicardipine, a combination of electrophysiological and functional assays is employed. These protocols provide a self-validating system to confirm the differential effects on vascular and cardiac tissues.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents in isolated vascular smooth muscle cells (e.g., A7r5 cell line) and cardiomyocytes, enabling a precise quantification of nicardipine's inhibitory effects.

Objective: To determine the IC50 of nicardipine for L-type calcium currents in vascular smooth muscle cells and cardiomyocytes.

Materials:

-

A7r5 cells or freshly isolated vascular smooth muscle cells

-

Isolated adult ventricular cardiomyocytes

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)

-

Nicardipine stock solution (in DMSO)

-

Patch-clamp rig with amplifier and data acquisition system

Step-by-Step Methodology:

-

Cell Preparation: Isolate and prepare vascular smooth muscle cells and cardiomyocytes according to standard laboratory protocols.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents using a depolarizing step to 0 mV for 200 ms.

-

Baseline Recording: Record stable baseline currents for several minutes.

-

Drug Application: Perfuse the cell with increasing concentrations of nicardipine, allowing for equilibration at each concentration.

-

Data Acquisition: Record the peak inward current at each nicardipine concentration.

-

Data Analysis: Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve. Fit the data to the Hill equation to determine the IC50 value.

Isometric Tension Measurement in Isolated Aortic Rings

This functional assay measures the effect of nicardipine on the contractility of isolated vascular tissue, providing a physiological readout of its vasodilatory properties.

Objective: To determine the potency of nicardipine in relaxing pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose

-

Phenylephrine (PE) or KCl for pre-contraction

-

Nicardipine stock solution (in DMSO)

-

Wire myograph system

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings on the wires of the myograph chambers filled with Krebs-Henseleit solution, continuously gassed with 95% O2/5% CO2 at 37°C.

-

Equilibration and Normalization: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Contract the rings with 60 mM KCl. After washing, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached with phenylephrine, add cumulative concentrations of nicardipine to the bath.

-

Data Recording: Record the changes in isometric tension at each nicardipine concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of nicardipine to L-type calcium channels in membrane preparations from vascular and cardiac tissues.

Objective: To determine the binding affinity (Ki) of nicardipine for L-type calcium channels in rat aortic and cardiac membranes.

Materials:

-

Rat thoracic aorta and heart tissue

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-nitrendipine (radioligand)

-

Nicardipine (unlabeled competitor)

-

Scintillation counter and vials

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize the aortic and cardiac tissues in ice-cold buffer and prepare membrane fractions by differential centrifugation.[13] Determine the protein concentration of the membrane preparations.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of [3H]-nitrendipine with a constant amount of membrane protein in the absence (total binding) or presence of increasing concentrations of unlabeled nicardipine.[14][15]

-

Nonspecific Binding: In a separate set of tubes, incubate the radioligand and membrane protein with a high concentration of an unlabeled competitor (e.g., nifedipine) to determine nonspecific binding.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled nicardipine. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

The differential effects of nicardipine on vascular and cardiac muscle can be visualized by examining their respective excitation-contraction coupling pathways.

Vascular Smooth Muscle Contraction Pathway

In vascular smooth muscle, contraction is initiated by an increase in intracellular calcium, which binds to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent cross-bridge cycling and contraction.[8][16]

Caption: Nicardipine's blockade of L-type Ca2+ channels in vascular smooth muscle.

Cardiac Muscle Contraction Pathway

In cardiac muscle, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum (calcium-induced calcium release).[17][18][19] This surge in intracellular calcium binds to troponin C, initiating the conformational changes that lead to cross-bridge formation and contraction.[17][18][19]

Sources

- 1. Nicardipine. A review of its pharmacology and therapeutic efficacy in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology, pharmacokinetics, and hemodynamic effects of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the Effects of Nicardipine and Sodium Nitroprusside for Control of Increased Blood Pressure after Coronary Artery Bypass Graft Surgery | Semantic Scholar [semanticscholar.org]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. A comparison of intravenous nicardipine and sodium nitroprusside in the immediate treatment of severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Specific binding of [3H]nitrendipine to membranes from coronary arteries and heart in relation to pharmacological effects. Paradoxical stimulation by diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of [3H]nitrendipine to heart and brain membranes from normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A radioreceptor assay for determination of nicardipine in human serum using 3H(+)PN 200-110 as radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Postoperative hypertension: a multicenter, prospective, randomized comparison between intravenous nicardipine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Effects of Nicardipine on Endothelial Function and Nitric Oxide Release

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the multifaceted interactions between the dihydropyridine calcium channel blocker, nicardipine, and the vascular endothelium. Moving beyond its well-established role in blocking L-type calcium channels in vascular smooth muscle, this document delves into the nuanced and often indirect effects of nicardipine on endothelial function, with a specific focus on the synthesis and bioavailability of nitric oxide (NO). We will dissect the core molecular pathways, present conflicting and complementary evidence from in vitro, ex vivo, and in vivo studies, and provide detailed, field-proven experimental protocols for researchers seeking to investigate these effects. The objective is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to explore the complex vascular biology of nicardipine and similar therapeutic agents.

Foundational Concepts: The Vascular Endothelium and Nitric Oxide Signaling

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis. It is not merely a passive barrier but a dynamic, endocrine organ that responds to hemodynamic forces and chemical signals. Its primary signaling molecule for maintaining vascular tone is nitric oxide (NO), a gaseous free radical synthesized by endothelial nitric oxide synthase (eNOS).

The activation of eNOS is a tightly regulated process initiated by various stimuli, most notably the shear stress from blood flow and receptor-mediated agonists like acetylcholine or bradykinin.[1][2] These stimuli increase intracellular calcium (Ca²⁺) concentrations, leading to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates eNOS.[3] Further regulation occurs through post-translational modifications, particularly phosphorylation. The phosphorylation of eNOS at the serine 1177 residue (Ser¹¹⁷⁷) by the kinase Akt is a key activating step, enhancing electron flow within the enzyme and augmenting NO production.[4][5] Conversely, phosphorylation at threonine 495 (Thr⁴⁹⁵) is inhibitory.[5]

Endothelial dysfunction, characterized by impaired NO bioavailability, is a primary initiator of atherosclerosis and is implicated in numerous cardiovascular diseases.[6] This impairment often stems from an increase in reactive oxygen species (ROS), such as superoxide (O₂⁻), which rapidly scavenges NO to form peroxynitrite, a damaging oxidant.[5] Understanding how pharmaceuticals interact with this delicate system is paramount for drug development.

Caption: Canonical eNOS activation pathway in vascular endothelial cells.

Nicardipine's Canonical Mechanism of Action: Targeting Vascular Smooth Muscle

Nicardipine is a dihydropyridine calcium channel blocker whose primary therapeutic effect, the lowering of blood pressure, is achieved by acting on vascular smooth muscle cells (VSMCs).[7][8] VSMCs contain L-type voltage-gated Ca²⁺ channels that open in response to membrane depolarization, allowing an influx of extracellular Ca²⁺. This influx triggers a cascade resulting in the phosphorylation of myosin light chains and subsequent muscle contraction (vasoconstriction).

Nicardipine selectively blocks these L-type Ca²⁺ channels in the vasculature.[9] By inhibiting Ca²⁺ influx, it prevents this contractile cascade, leading to smooth muscle relaxation and vasodilation.[7] This widening of the peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure.[10][11] Its selectivity for vascular smooth muscle over cardiac muscle minimizes negative effects on heart muscle contractility.[9]

Caption: Nicardipine's primary mechanism on vascular smooth muscle cells.

The Central Question: Does Nicardipine Directly Modulate Endothelial NO Release?

While nicardipine's action on VSMCs is clear, its effect on the endothelium is more complex and has been a subject of scientific debate. The central question is whether the vasodilation observed is solely due to its effect on smooth muscle or if it is augmented by a direct stimulation of endothelial NO release.

Evidence Against Direct eNOS Stimulation

A key study conducted in healthy humans investigated this question directly. By infusing subdepressor doses of nicardipine into the forearm artery, researchers measured forearm blood flow before and after inhibiting eNOS with N(G)-monomethyl-L-arginine (L-NMMA). The results showed that the vasodilatory response to nicardipine was not significantly different after eNOS inhibition.[12] This provides strong evidence that in healthy human resistance vessels, direct liberation of NO does not play a major role in nicardipine-induced vasodilation.[12]

An Alternative Hypothesis: The Antioxidant Effect

Contrasting evidence comes from studies on other dihydropyridines, such as nifedipine. Research has shown that nifedipine can increase the bioavailability of endothelial NO without altering eNOS mRNA or protein expression.[13][14][15] The proposed mechanism is not direct eNOS stimulation but rather an antioxidant effect.[13] By reducing the cellular formation of ROS like superoxide, the drug preserves the NO that is produced, preventing its degradation into peroxynitrite. This increased NO availability could contribute to vasodilation and confer other protective vascular effects.[14] Given the structural and functional similarities, it is plausible that nicardipine shares this antioxidant property, representing an indirect mechanism for enhancing endothelial function.

Caption: Hypothesized antioxidant mechanism for increasing NO bioavailability.

Experimental Frameworks for Investigation

To rigorously assess the effects of nicardipine on endothelial function, a multi-tiered approach using in vitro, ex vivo, and in vivo models is essential. Each protocol described here is designed as a self-validating system with appropriate controls.

In Vitro Protocol: Direct NO Production in Endothelial Cells

Objective: To quantify the direct effect of nicardipine on basal and agonist-stimulated NO production from a pure endothelial cell culture.

Methodology: Griess Assay for Nitrite Quantification

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2 until they reach 80-90% confluency in 24-well plates.

-

Pre-incubation: Gently wash cells twice with warm, serum-free medium. Add fresh serum-free medium containing L-arginine (100 µM) and incubate for 2 hours to wash out residual stimulants.

-

Treatment: Replace the medium with fresh serum-free medium containing the following conditions (in triplicate):

-

Vehicle Control (e.g., 0.1% DMSO)

-

Nicardipine (dose-response, e.g., 10⁻⁹ to 10⁻⁵ M)

-

Positive Control: Acetylcholine (ACh, 10 µM)

-

Test Condition: Nicardipine (at each dose) + ACh (10 µM)

-

Inhibitor Control: L-NAME (100 µM, eNOS inhibitor) + ACh (10 µM)

-

-

Incubation: Incubate plates for 30 minutes at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Carefully collect 50 µL of the supernatant from each well for analysis.

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of each collected sample.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.

-

A purple/magenta color will develop.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparing absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Causality and Validation: This protocol directly measures the end-product of NO metabolism (nitrite).[16] The inclusion of ACh validates the cells' ability to respond to a known eNOS agonist. The L-NAME control confirms that the measured nitrite is indeed a product of NOS activity. A significant increase in nitrite with nicardipine alone would suggest direct eNOS stimulation. An enhanced response in the Nicardipine + ACh group compared to ACh alone would suggest a sensitizing effect. No change would align with the in vivo human data.[12]

Caption: Experimental workflow for the Griess assay.

Ex Vivo Protocol: Endothelium-Dependent Vasorelaxation

Objective: To assess the functional consequence of nicardipine on the ability of an intact blood vessel to relax in an endothelium-dependent manner.

Methodology: Wire Myography of Isolated Aortic Rings

-

Vessel Isolation: Humanely euthanize a laboratory rodent (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.

-

Preparation: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

-

Mounting: Mount the aortic rings on two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration & Normalization: Allow the rings to equilibrate for 60-90 minutes under a baseline tension, adjusting tension periodically until a stable resting state is achieved.

-

Viability Check: Pre-constrict the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a high concentration of ACh (e.g., 10 µM). A relaxation of >80% confirms intact endothelium. Wash the rings and allow them to return to baseline.

-

Experimental Protocol:

-

Pre-constrict the rings again with PE (1 µM).

-

Once a stable contraction is achieved, incubate the rings with either vehicle or a single concentration of nicardipine for 20-30 minutes.

-

Generate a cumulative concentration-response curve to ACh (e.g., 10⁻⁹ to 10⁻⁵ M).

-

After a washout period, repeat the protocol using sodium nitroprusside (SNP), an NO donor, to assess endothelium-independent relaxation.

-

-

Data Analysis: Record the tension throughout the experiment. Express relaxation as a percentage reversal of the PE-induced pre-contraction. Plot the concentration-response curves.

Causality and Validation: This assay differentiates between endothelial and smooth muscle effects. ACh-induced relaxation is primarily mediated by endothelial NO release. SNP-induced relaxation bypasses the endothelium and acts directly on the smooth muscle. If nicardipine potentiates the relaxation to ACh but has no effect on the relaxation to SNP, it strongly indicates an enhancement of endothelial NO bioavailability. If it affects both, a direct smooth muscle sensitizing effect may be present.

In Vivo Protocol: Human Endothelial Function Assessment

Objective: To non-invasively assess the effect of nicardipine administration on conduit artery endothelial function in a clinical research setting.

Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery

-

Subject Preparation: Subjects should fast for at least 8 hours and refrain from caffeine, alcohol, and smoking for 24 hours prior to the study. The study should be conducted in a quiet, temperature-controlled room.

-

Baseline Imaging: The subject rests in the supine position for at least 10 minutes. A high-frequency ultrasound probe (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.

-

Baseline Measurement: Once optimal images are obtained, record the baseline vessel diameter and blood flow velocity using pulsed-wave Doppler for 1 minute.

-

Reactive Hyperemia: Inflate a blood pressure cuff placed on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: Rapidly deflate the cuff. Record the blood flow velocity immediately upon deflation (to confirm hyperemia) and continuously record the brachial artery diameter for at least 3 minutes.

-

Experimental Design: A double-blind, placebo-controlled crossover design is ideal. Subjects undergo the FMD protocol after receiving either an acute dose of nicardipine or a matching placebo, with a sufficient washout period between study visits.

-

Data Analysis: The primary outcome is the FMD, calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

Causality and Validation: FMD is a well-established, non-invasive bioassay for NO-mediated endothelial function.[17][18] The shear stress induced by reactive hyperemia is a physiological stimulus for eNOS activation.[17] An increase in FMD after nicardipine administration would suggest the drug improves endothelial function in vivo, though it does not, by itself, distinguish between direct eNOS stimulation and indirect mechanisms like antioxidation.

| Experimental Parameter | In Vitro (Griess Assay) | Ex Vivo (Wire Myography) | In Vivo (FMD) |

| Model System | Cultured HUVECs | Isolated Rodent Aortic Rings | Human Brachial Artery |

| Primary Stimulus | Acetylcholine (Agonist) | Acetylcholine (Agonist) | Shear Stress (Reactive Hyperemia) |

| Primary Endpoint | Nitrite Concentration (µM) | % Relaxation of Pre-contraction | % Change in Artery Diameter |

| Key Control | L-NAME (eNOS Inhibitor) | Sodium Nitroprusside (NO Donor) | Placebo Administration |

| Interpretation | Direct measure of NO product | Functional measure of vasorelaxation | Integrated physiological response |

Other Considerations: Beyond Nitric Oxide

The interaction of nicardipine with the endothelium extends beyond NO signaling. For drug development professionals, it is crucial to consider other potential effects that may influence its therapeutic profile and safety.

-

Anti-Angiogenic Properties: In vitro studies have shown that nicardipine can inhibit angiogenesis. At concentrations from 10⁻⁹ to 10⁻⁵ M, it suppressed the migration and tube formation of bovine endothelial cells in a dose-dependent manner.[19][20] This suggests a potential role in disorders characterized by pathological angiogenesis, but also warrants consideration in contexts where vessel growth is desired.

-

High-Dose Cellular Injury: While therapeutic concentrations are well-tolerated, high concentrations of nicardipine (10-30 µg/mL) have been shown to induce vascular injury in cultured human microvascular endothelial cells.[21][22] The mechanism appears to involve the induction of autophagic cell death rather than apoptosis.[21] This is a critical dose-limiting toxicity factor, particularly for intravenous formulations, and underscores the importance of careful dose selection and formulation design.

Conclusion and Future Directions

The evidence to date paints a complex picture of nicardipine's interaction with the vascular endothelium. Its primary, potent vasodilatory effect is unequivocally mediated through the blockade of L-type calcium channels on vascular smooth muscle. The contribution of direct endothelial NO release to this vasodilation appears to be minimal, at least in healthy human resistance vessels.[12]

However, a compelling alternative hypothesis, supported by data from similar dihydropyridines, suggests that nicardipine may enhance NO bioavailability indirectly through antioxidant actions, protecting the endogenously produced NO from degradation.[13][14] This potential pleiotropic effect, combined with its anti-angiogenic and high-dose toxicity profiles, highlights the need for continued investigation.

Future research should focus on:

-

Directly quantifying ROS production in endothelial cells and tissues treated with nicardipine to validate the antioxidant hypothesis.

-

Utilizing advanced techniques like ozone-based chemiluminescence for more sensitive and specific detection of NO and its metabolites in vivo.[23][24]

-

Investigating whether the observed effects are a class effect of dihydropyridines or are specific to the molecular structure of nicardipine.

By employing the rigorous, multi-layered experimental frameworks detailed in this guide, researchers can further elucidate the precise mechanisms governing nicardipine's vascular effects, paving the way for more informed clinical applications and the development of next-generation cardiovascular therapeutics.

References

-

Kaneko, T., Nagata, I., Miyamoto, S., et al. (1992). Effects of nicardipine on tube formation of bovine vascular endothelial cells in vitro. Stroke, 23(11), 1637-42. [Link][19][20]

-

Kaneko, T., Nagata, I., Miyamoto, S., et al. (1992). Effects of nicardipine on tube formation of bovine vascular endothelial cells in vitro. Stroke. [Link][19][20]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link][25]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine. [Link][26]

-

Ishibashi, Y., Takahashi, N., & Shimada, T. (2002). Nitric oxide plays an insignificant role in direct vasodilator effects of calcium channel blockers in healthy humans. Heart and vessels, 16(3), 105–110. [Link][12]

-

Deanfield, J. E., Halcox, J. P., & Rabelink, T. J. (2007). Endothelial function and dysfunction: testing and clinical relevance. Circulation, 115(10), 1285–1295. [Link][27]

-

Gori, T., & Münzel, T. (2011). Noninvasive Assessment of Endothelial Function in Clinical Practice. Revista Española de Cardiología (English Edition), 64(5), 403-412. [Link]

-

Yang, Y., et al. (2022). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Molecules, 27(21), 7244. [Link][23]

-

Donald, A. E., Halcox, J. P., & Rabelink, T. J. (2008). Measurement of endothelial function and its clinical utility for cardiovascular risk. Journal of the Royal Society of Medicine, 101(7), 343–353. [Link][17]

-

Lazar Research Laboratories Inc. MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. [Link][16]

-

Papamichael, C. M., Aznaouridis, K. A., & Stefanadis, C. I. (2005). Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques. Heart, 91(4), 553–558. [Link][18]

-

Bryan, N. S., & Bian, K. (2012). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of visualized experiments : JoVE, (64), e3828. [Link][24]

-

Patsnap Synapse. (2024). What is the mechanism of Nicardipine Hydrochloride?. [Link][7]

-

Epstein, M. (1998). Review: End Organ Protection by Calcium-Channel Blockers. Ethnicity & Disease, 8(1), 90-104. [Link][6]

-

Iadecola, C., et al. (1997). Nimodipine inhibits calcium-independent nitric oxide synthase activity in transient focal cerebral ischemia rats and cultured mouse astroglial cells. Neuroscience letters, 227(1), 45-48. [Link][28]

-

Lerman, A., & Zeiher, A. M. (2005). The Assessment of Endothelial Function. Circulation. [Link][29]

-

Medsimplified. (2024). Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Nicardipine Hydrochloride: Mechanism and Therapeutic Benefits. [Link]

-

Ochi, M., et al. (2015). Characterization of nicardipine hydrochloride-induced cell injury in human vascular endothelial cells. The Journal of toxicological sciences, 40(1), 71–76. [Link][21]

-

Frishman, W. H., & Skolnick, A. E. (1989). Nicardipine, a new calcium channel blocker: role for vascular selectivity. Clinical cardiology, 12(5), 240–246. [Link][9]

-

Ochi, M., et al. (2015). Characterization of Nicardipine Hydrochloride-Induced Cell Injury in Human Vascular Endothelial Cells. Analytical Chemical Products. [Link][22]

-